Late-stage thiolation of benzoyl substrates often gives
2-(Methylthio)benzoyl chloride (CAS 1442-03-1) is a highly reactive, ortho-substituted acylating agent utilized extensively in the industrial synthesis of triketone herbicides and polycyclic heterocycles. Characterized by the presence of a pre-installed methylthio (-SMe) group adjacent to the acyl chloride moiety, this compound serves as a dual-functional building block. The acyl chloride enables rapid, high-yielding formation of amides, esters, and enol esters, while the redox-active methylthio group acts as a critical directing group and cyclization handle. For industrial buyers and process chemists, procuring this specific intermediate is essential for bypassing complex, low-yielding late-stage thiolation steps in the manufacture of complex sulfur-containing active ingredients [1],[2].
Substituting 2-(methylthio)benzoyl chloride with cheaper, more common analogs like 2-chlorobenzoyl chloride fundamentally disrupts downstream synthesis pathways for sulfur-containing heterocycles. If a buyer attempts to use 2-chlorobenzoyl chloride, the necessary sulfur atom must be introduced later via nucleophilic aromatic substitution. However, literature demonstrates that late-stage thiolation on benzoyl-fused systems often fails completely or yields less than 10% product due to the poor leaving-group ability of the chloride and competing side reactions [1]. By contrast, the pre-installed methylthio group in 1442-03-1 guarantees the presence of the critical sulfur atom, enabling high-yield downstream cyclizations and selective oxidations without requiring harsh, low-yielding substitution conditions[1].
In the synthesis of sulfur-containing polycyclic heterocycles, the choice of starting acyl chloride dictates the viability of the entire synthetic route. When 2-chlorobenzoyl chloride derivatives are used, subsequent attempts to replace the ortho-chloro group with a thio or amino group frequently fail, resulting in near-total recovery of the starting material or yields below 10%[1]. Conversely, utilizing 2-(methylthio)benzoyl chloride directly provides the necessary thioether intermediate in high yields (up to 80% in direct trapping and acylation reactions), which can then be efficiently cyclized[1].
| Evidence Dimension | Yield of functionalized sulfur-containing intermediate |
| Target Compound Data | ~80% yield using 2-(methylthio)benzoyl chloride |
| Comparator Or Baseline | <10% yield or complete reaction failure using 2-chlorobenzoyl chloride followed by thiolation |
| Quantified Difference | >70% absolute yield improvement |
| Conditions | Acylation followed by cyclization/substitution attempts in THF/DMSO |
Procuring the pre-thiolated acyl chloride prevents catastrophic yield losses associated with late-stage nucleophilic aromatic substitution.
2-(Methylthio)benzoyl chloride is a critical procurement item for the synthesis of 2-benzoyl-1,3-cyclohexanedione derivatives, a potent class of HPPD-inhibiting herbicides. Industrial processes reacting 2-(methylthio)benzoyl chloride with substituted cyclohexanediones (such as 4,4,6-trimethylcyclohexanedione) in the presence of triethylamine achieve high-efficiency O-acylation followed by rearrangement. This specific pathway yields 77.7% to over 85% of the desired rearranged triketone product [1]. Substituting with non-thiolated benzoyl chlorides would produce inactive herbicide analogs, as the ortho-sulfur moiety is essential for target enzyme binding.
| Evidence Dimension | Yield of rearranged 2-benzoyl-1,3-cyclohexanedione active ingredient |
| Target Compound Data | 77.7% - 85% isolated yield |
| Comparator Or Baseline | Unsubstituted benzoyl chloride (produces biologically inactive analog) |
| Quantified Difference | Essential for >0% yield of the specific active herbicidal ingredient |
| Conditions | Reaction with cyclohexanedione in methylene chloride/triethylamine, followed by rearrangement |
For agrochemical manufacturers, this specific compound is non-substitutable for producing the required ortho-methylthio triketone herbicide pharmacophore.
2-(Methylthio)benzoyl chloride is uniquely suited for the synthesis of 1,2-benzisothiazole derivatives via the formation and elimination of oxime acetates. When 2-(methylthio)benzoyl chloride is used to generate the corresponding starting ketones, subsequent treatment with hydroxylamine and acetic anhydride/pyridine converts them into 1,2-benzisothiazoles in excellent yields (90-95%) [1]. Unsubstituted benzoyl chloride cannot participate in this reaction pathway, as it lacks the essential ortho-sulfur atom required for the isothiazole ring closure. This makes the methylthio-substituted acyl chloride an indispensable precursor for this class of heterocycles.
| Evidence Dimension | Yield of 1,2-benzisothiazole derivatives |
| Target Compound Data | 90-95% yield via oxime acetate elimination |
| Comparator Or Baseline | Unsubstituted benzoyl chloride (0% yield, structurally incapable of ring closure) |
| Quantified Difference | Absolute requirement for the ortho-methylthio group to achieve >0% yield |
| Conditions | Conversion to oxime followed by heating in acetic anhydride/pyridine |
Procuring this specific thiolated precursor is the only viable route for scalable synthesis of 1,2-benzisothiazole targets using the oxime elimination method.
Essential building block for manufacturing 2-benzoyl-1,3-cyclohexanedione agrochemicals, where the ortho-methylthio group is required for herbicidal activity and is efficiently installed via enol ester rearrangement[1].
Ideal precursor for the high-yield synthesis of benzothiopyrano-fused systems, avoiding the failures associated with late-stage thiolation of chloro-analogs[2].
Utilized in the synthesis of 1,2-benzisothiazole derivatives via oxime acetate elimination, providing 90-95% yields that are impossible to achieve with non-thiolated benzoyl chlorides[3].